9-Nitroxystearic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxystearic acid (9-HSA) is an endogenous cellular lipid that possesses antiproliferative and selective effects against cancer cells . It’s a hydroxy fatty acid and an active metabolite of 9-PAHSA . It’s formed from 9-PAHSA by liver and pancreatic carboxyl ester lipases .
Synthesis Analysis
A series of derivatives were synthesized to investigate the effect of the substituent in position 9 and on the methyl ester functionality on the biological activity . The two separate enantiomers of methyl 9-hydroxystearate and of methyl 9-aminostearate showed antiproliferative activity against the HT29 cell line .
Molecular Structure Analysis
The molecular formula of 9-Hydroxystearic acid is C18H36O3 . The average mass is 345.474 Da and the monoisotopic mass is 345.251526 Da .
Chemical Reactions Analysis
9-Hydroxystearic acid (5 µM) inhibits histone deacetylase 1 (HDAC1) in HT-29 colon cancer cell lysates . It inhibits the proliferation of, and induces cell cycle arrest at the G0/G1 phase in, HT29 cells when used at a concentration of 100 µM
properties
InChI |
InChI=1S/C22H42NO4/c1-4-5-6-7-8-11-14-17-22(23(26)21(2,3)19-27-22)18-15-12-9-10-13-16-20(24)25/h4-19H2,1-3H3,(H,24,25) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQWCRFLLQTESN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964852 |
Source
|
Record name | [2-(7-Carboxyheptyl)-4,4-dimethyl-2-nonyl-1,3-oxazolidin-3-yl]oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Nitroxystearic acid | |
CAS RN |
50613-97-3 |
Source
|
Record name | 9-Doxylstearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050613973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(7-Carboxyheptyl)-4,4-dimethyl-2-nonyl-1,3-oxazolidin-3-yl]oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.